molecular formula C22H20FN3O5S2 B11328923 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B11328923
M. Wt: 489.5 g/mol
InChI Key: VLEFQWQLEOPDJN-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazine core and a sulfonyl-substituted phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide typically involves multiple steps, including the formation of the dibenzo-thiazine core, fluorination, and subsequent functionalization with the phenylacetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FN3O5S2

Molecular Weight

489.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C22H20FN3O5S2/c1-25(32(2,28)29)17-7-5-6-16(13-17)24-22(27)14-26-20-11-10-15(23)12-19(20)18-8-3-4-9-21(18)33(26,30)31/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

VLEFQWQLEOPDJN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O)S(=O)(=O)C

Origin of Product

United States

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